molecular formula C17H40Cl3N7O3 B052266 Deoxyspergualin trihydrochloride CAS No. 84937-45-1

Deoxyspergualin trihydrochloride

Katalognummer: B052266
CAS-Nummer: 84937-45-1
Molekulargewicht: 496.9 g/mol
InChI-Schlüssel: AXSPHUWXYSZPBG-OKUPDQQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deoxyspergualin trihydrochloride (DSG·3HCl) is a synthetic derivative of the natural compound spergualin, modified to enhance stability and bioavailability. Its chemical name is (±)-15-Deoxyspergualin trihydrochloride, with the molecular formula C₁₇H₄₀Cl₃N₇O₃ and a molecular weight of 496.9 g/mol . The compound is recognized for its potent immunosuppressive and antitumor properties, particularly against leukemia models such as mouse L-1210 cells, where it demonstrates significant inhibition of tumor growth .

Structurally, DSG·3HCl features a polyamine backbone with three hydrochloride groups, enhancing solubility and cellular uptake. DSG·3HCl acts by inhibiting Hsp70 and interfering with nuclear factor-κB (NF-κB) signaling, mechanisms critical to its immunosuppressive effects .

Vorbereitungsmethoden

Deoxyspergualin trihydrochloride is typically synthesized through the acid-catalyzed dehydration condensation of 7-guanidinoheptanamide with glyoxylylspermidine . The process involves several steps:

Analyse Chemischer Reaktionen

Deoxyspergualin trihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Deoxyspergualin exhibits significant immunosuppressive effects, which have been demonstrated in both in vitro and in vivo studies. It primarily affects the function of B-lymphocytes, T-lymphocytes, and macrophages. The compound inhibits the nuclear translocation of NF-kB, a key transcription factor involved in immune responses, thus reducing cytokine production and T-cell activation .

Clinical Applications

  • Transplant Rejection : Deoxyspergualin has been used to manage acute renal allograft rejection. Clinical trials have shown that it is as effective as anti-CD3 monoclonal antibodies in patients resistant to glucocorticoid therapy .
  • Autoimmune Diseases : The drug has received orphan status from the European Medicines Agency for treating Wegener's granulomatosis, a type of vasculitis. An open clinical trial indicated its efficacy in patients with persistent ANCA-associated vasculitis .

Cancer Treatment

Research indicates that deoxyspergualin may also possess antitumor properties. It has been shown to inhibit cell cycle progression and cytokine production following T-cell activation. In preclinical studies involving mouse models of leukemia, deoxyspergualin demonstrated a dose-dependent increase in survival rates compared to control groups .

Efficacy Data

The following table summarizes findings from studies on deoxyspergualin's efficacy against mouse leukemia L1210 cells:

Dose (mg/kg/day)Survival Rate (%)Notes
500/8No survivors
250/8No survivors
12.5504/8 survived
6.250/8No survivors
3.13252/8 survived
0.78>1008/8 survived

This data suggests that lower doses may be ineffective while higher doses significantly improve survival outcomes .

Safety and Side Effects

While deoxyspergualin is generally well-tolerated, adverse events have been reported in clinical settings. Common side effects include gastrointestinal disturbances and hematological changes; however, these rarely lead to treatment discontinuation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Gusperimus Hydrochloride

  • Molecular Formula : C₁₇H₃₇N₇O₃·3HCl (identical to DSG·3HCl) .
  • CAS : 85468-01-5 (hydrochloride form); 89149-10-0 (base form).
  • However, clinical formulations may vary in salt stoichiometry or enantiomeric purity.

Levamisole Hydrochloride

  • Molecular Formula : C₁₁H₁₂N₂S·HCl .
  • Therapeutic Use: Anthelmintic and immunomodulator, adjunct in colorectal cancer therapy.
  • Comparison :
    • Mechanism : Levamisole enhances T-cell response, unlike DSG·3HCl’s Hsp70 inhibition .
    • Efficacy : DSG·3HCl shows direct antitumor activity, while levamisole primarily boosts immune surveillance.

Spermidine Trihydrochloride

  • Molecular Formula : C₇H₁₉N₃·3HCl .
  • Function : Polyamine regulating cell proliferation and apoptosis.
  • Comparison: Application: Spermidine is used in metabolic disease research, lacking DSG·3HCl’s immunosuppressive profile. Mechanism: Acts via antioxidant pathways and gene expression modulation, distinct from DSG·3HCl’s Hsp70 targeting .

Enantiomeric Variants

Compound CAS Molecular Formula Activity Profile Source
(-)-15-Deoxyspergualin·3HCl 84937-45-1 C₁₇H₄₀Cl₃N₇O₃ Potent antitumor (L-1210 inhibition)
(+)-15-Deoxyspergualin·3HCl Not specified C₁₇H₃₇N₇O₃·HCl Undefined activity; likely less potent

Key Insight : The (-)-enantiomer is the therapeutically active form, emphasizing the importance of stereochemistry in drug design.

Pharmacokinetic and Regulatory Considerations

  • Salt Forms: DSG·3HCl’s trihydrochloride form improves solubility compared to monohydrochloride analogues like levamisole .
  • Regulatory Status: DSG·3HCl is categorized under ATC L04AA19 (immunosuppressants), while levamisole falls under Q03AX90 (anthelmintics) .

Research Findings and Clinical Relevance

  • Antitumor Activity : DSG·3HCl reduces L-1210 leukemia cell viability at low micromolar concentrations (IC₅₀ ~1–5 µM) .
  • Immunosuppression: In transplant models, DSG·3HCl prolongs graft survival by suppressing dendritic cell maturation .
  • Safety Profile: Limited evidence on toxicity, though polyamine analogues like spermidine exhibit lower systemic toxicity .

Biologische Aktivität

Deoxyspergualin trihydrochloride, a derivative of the natural compound spergualin, has garnered attention for its notable biological activities, particularly in the fields of immunosuppression and antitumor effects. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a potent immunosuppressive and antitumor agent. It is known to inhibit the interleukin-2 (IL-2) stimulated maturation of T cells, thereby affecting immune responses. The compound has been studied extensively for its efficacy against various types of cancer and autoimmune diseases.

Deoxyspergualin operates primarily through the inhibition of heat shock protein 70 (HSP70), which plays a crucial role in T cell activation and proliferation. By inhibiting HSP70, deoxyspergualin disrupts the signaling pathways necessary for T cell maturation and function, leading to immunosuppression. This mechanism is particularly beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune disorders.

Antitumor Effects

The antitumor properties of deoxyspergualin have been demonstrated in various studies, particularly against mouse leukemia models. A significant study evaluated its efficacy in treating mouse leukemia L1210 cells:

Dose (mg/kg/day)Survival Rate (%)Control Survival Rate (%)T/C (%)
500/87.60
250/88.90
12.5504/8>586
6.25500/8>408
3.13252/8>526
1.56252/8>493
0.781008/8>789
0.39756/8>629
0.20756/8>664
Control---

This table illustrates the survival rates of mice treated with varying doses of deoxyspergualin compared to control groups, highlighting its potential as an effective treatment for leukemia .

Immunosuppressive Effects

In addition to its antitumor activity, deoxyspergualin has shown significant immunosuppressive effects in models of autoimmune diseases. A study involving MRL/MpJ-lpr/lpr mice demonstrated that daily administration of deoxyspergualin markedly suppressed the development of lupus-like symptoms, including lymphadenopathy and anti-DNA antibody production:

  • Primary Immune Response : The response to lipopolysaccharide was significantly reduced in treated mice.
  • Interleukin Release : Spleen cells from treated mice exhibited enhanced release of interleukins (IL-2 and IL-3) compared to controls .

Clinical Implications

The clinical applications of deoxyspergualin are broad, particularly in transplant medicine and the treatment of autoimmune disorders:

  • Organ Transplantation : Its immunosuppressive properties make it a candidate for preventing organ rejection.
  • Autoimmune Diseases : The ability to modulate immune responses positions deoxyspergualin as a potential therapeutic agent for conditions like systemic lupus erythematosus.

Case Studies

Several case studies have illustrated the efficacy of deoxyspergualin in clinical settings:

  • Study on Kidney Transplant Recipients : Patients receiving deoxyspergualin as part of their immunosuppressive regimen showed improved graft survival rates compared to those on standard therapies.
  • Treatment for Severe Aplastic Anemia : In patients with refractory cases, deoxyspergualin administration resulted in significant hematopoietic recovery .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms of Deoxyspergualin trihydrochloride in immunosuppression and anti-tumor activity?

this compound (CAS: 128488-79-9) exhibits immunosuppressive properties by inhibiting T-cell activation and cytokine production, likely through interference with nuclear factor-κB (NF-κB) signaling pathways. Its anti-tumor activity is attributed to the suppression of tumor-associated macrophage function and induction of apoptosis in malignant cells . To validate these mechanisms, researchers should employ in vitro models (e.g., T-cell proliferation assays) combined with Western blotting or flow cytometry to assess NF-κB pathway inhibition. For anti-tumor studies, murine xenograft models with immunohistochemical analysis of macrophage infiltration are recommended .

Q. What are the standard protocols for synthesizing and characterizing this compound in preclinical studies?

Synthesis typically involves multi-step organic reactions, including guanidinylation and amidation, followed by purification via high-performance liquid chromatography (HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity (>98%). Researchers should adhere to Good Laboratory Practice (GLP) guidelines for reproducibility, as outlined in chemical synthesis protocols .

Q. How is this compound quantified in biological matrices, and what analytical methods are recommended?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma or tissue homogenates. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) to remove interfering substances. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., d₃-Deoxyspergualin) to correct for matrix effects. Method validation must include precision (<15% RSD) and accuracy (85–115%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the synergistic effects of this compound with other immunomodulatory agents?

A factorial design approach is recommended to test combinations (e.g., with cyclosporine A or tacrolimus). In vitro studies should measure synergistic indices (e.g., Chou-Talalay method) using T-cell suppression assays. In vivo, murine graft-versus-host disease (GVHD) models can assess survival rates and cytokine profiles (IL-2, IFN-γ). Dose-response curves and isobolographic analysis are critical to identify non-antagonistic interactions .

Q. What methodologies are recommended to address discrepancies in pharmacokinetic (PK) data of this compound across experimental models?

Contradictions in PK parameters (e.g., half-life, bioavailability) may arise from species-specific metabolism or sampling timepoints. Researchers should perform interspecies allometric scaling and validate findings using physiologically based pharmacokinetic (PBPK) modeling. Parallel studies in rodents and non-human primates, with frequent blood sampling (0–24 hrs), can clarify disparities. Cross-referencing with Phase I trial methodologies (e.g., sparse sampling in humans) is also advised .

Q. What strategies should be employed to investigate the dual role of this compound in immunosuppression and anti-tumor activity?

Transcriptomic profiling (RNA-seq) of tumor-infiltrating lymphocytes (TILs) and tumor cells can identify differentially expressed genes (e.g., PD-1, CTLA-4) under treatment. Flow cytometry should quantify regulatory T-cells (Tregs) and cytotoxic CD8⁺ T-cells in dual-context experiments. For mechanistic clarity, CRISPR-Cas9 knockout models (e.g., NF-κB-deficient mice) can isolate immunosuppressive versus direct anti-tumor effects .

Q. How can researchers integrate conflicting findings on this compound’s efficacy from existing literature?

Conduct a systematic review using PRISMA guidelines, categorizing studies by model type (e.g., in vitro, clinical), dosage, and endpoints. Meta-analysis tools (e.g., RevMan) can calculate pooled effect sizes, while subgroup analysis identifies confounding variables (e.g., solvent used, animal strain). Triangulate data with unpublished datasets from clinical trial registries (ClinicalTrials.gov ) to mitigate publication bias .

Q. Methodological Notes

  • Data Analysis : Use Shapiro-Wilk tests for normality before applying parametric tests (ANOVA, t-tests). For non-linear PK data, employ non-compartmental analysis (NCA) via WinNonlin® .
  • Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding. Report negative results to reduce reporting bias .
  • Literature Search : Utilize CAS Registry Numbers (e.g., 128488-79-9) in SciFinder® for precise compound retrieval. Cross-validate findings with Google Scholar’s “Cited by” feature to track evolving hypotheses .

Eigenschaften

IUPAC Name

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSPHUWXYSZPBG-OKUPDQQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85468-01-5 (3HCl)
Record name (-)-Gusperimus trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00233977
Record name (-)-Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84937-45-1
Record name (-)-Gusperimus trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYSPERGUALIN TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Deoxyspergualin trihydrochloride
Deoxyspergualin trihydrochloride
Deoxyspergualin trihydrochloride
Deoxyspergualin trihydrochloride
Deoxyspergualin trihydrochloride
Deoxyspergualin trihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.